
Formamide, N-(1-ethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(1-ethoxyethyl)- is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group (HCONH2) attached to an ethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formamide, N-(1-ethoxyethyl)- can be synthesized through several methods. One common approach involves the reaction of ethyl formate with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Formamide, N-(1-ethoxyethyl)- often involves the use of advanced catalytic processes to enhance yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-(1-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The formamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the formamide group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted formamides
Aplicaciones Científicas De Investigación
Formamide, N-(1-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: This compound is used in the study of RNA metabolism and as a stabilizer for nucleic acids in gel electrophoresis.
Industry: Formamide, N-(1-ethoxyethyl)- is used in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which Formamide, N-(1-ethoxyethyl)- exerts its effects involves the interaction with nucleophilic sites in biological molecules. It can destabilize non-covalent bonds, leading to the relaxation of RNA secondary structures and RNA-protein interactions. This property makes it useful in the study of RNA metabolism and other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Formamide: The parent compound, which is simpler in structure and widely used as a solvent and reagent.
Dimethylformamide: A derivative with two methyl groups, commonly used as a solvent in organic synthesis.
N,N-Dimethylformamide: Another derivative with two methyl groups attached to the nitrogen atom, used as a solvent and reagent.
Uniqueness
Formamide, N-(1-ethoxyethyl)- is unique due to the presence of the ethoxyethyl group, which imparts different chemical properties compared to its simpler counterparts. This structural difference can influence its reactivity and applications, making it a valuable compound in specific research and industrial contexts.
Propiedades
Número CAS |
38591-95-6 |
|---|---|
Fórmula molecular |
C5H11NO2 |
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
N-(1-ethoxyethyl)formamide |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(2)6-4-7/h4-5H,3H2,1-2H3,(H,6,7) |
Clave InChI |
SCIZUMQARSPVKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


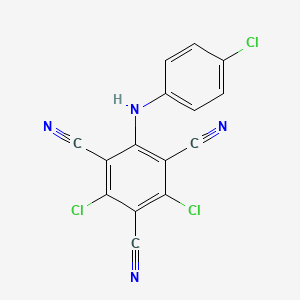
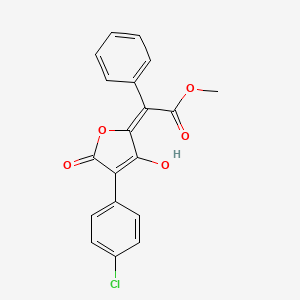
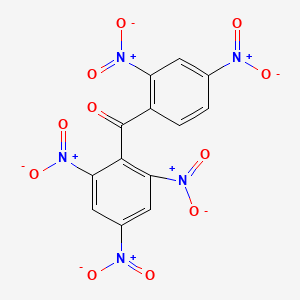
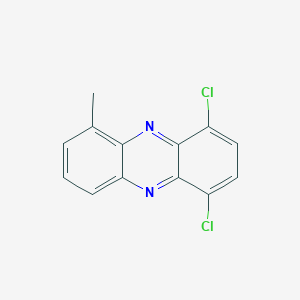

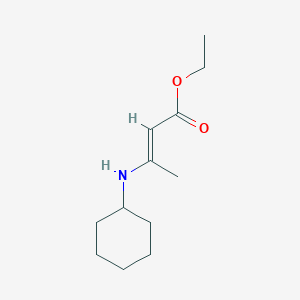

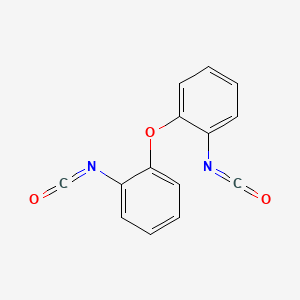
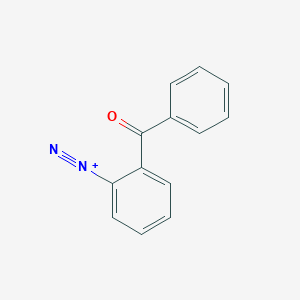
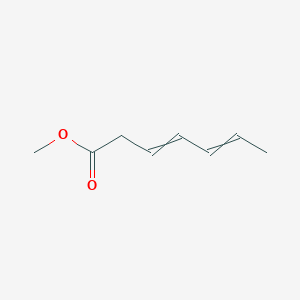
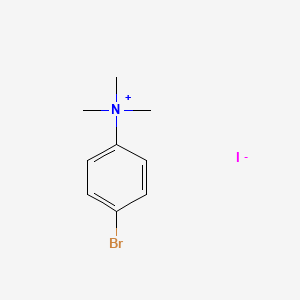

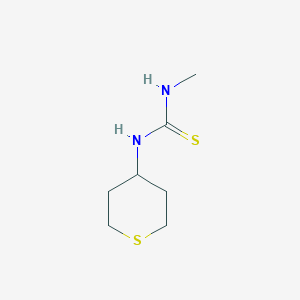
![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
